Protease-Activated Receptor-3 (PAR-3) (1-6), human (TFA)
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of H-Thr-Phe-Arg-Gly-Ala-Pro-NH2 typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process involves the following steps:
Attachment of the first amino acid: to the resin.
Deprotection: of the amino acid’s protecting group.
Coupling: of the next amino acid using activating agents like HBTU or DIC.
Repetition: of deprotection and coupling steps until the desired peptide sequence is obtained.
Industrial Production Methods
Industrial production of peptides like H-Thr-Phe-Arg-Gly-Ala-Pro-NH2 follows similar principles as laboratory synthesis but on a larger scale. Automated peptide synthesizers are often used to increase efficiency and yield. Purification is typically achieved through high-performance liquid chromatography (HPLC), and the final product is lyophilized to obtain the trifluoroacetate salt form .
Chemical Reactions Analysis
Types of Reactions
H-Thr-Phe-Arg-Gly-Ala-Pro-NH2 can undergo various chemical reactions, including:
Hydrolysis: Breaking down the peptide into smaller fragments using water.
Oxidation: Introducing oxygen atoms into the peptide, potentially altering its structure and function.
Reduction: Removing oxygen atoms or adding hydrogen atoms to the peptide.
Substitution: Replacing one functional group with another within the peptide structure.
Common Reagents and Conditions
Hydrolysis: Typically performed under acidic or basic conditions.
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are used.
Substitution: Various reagents depending on the specific substitution reaction desired.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, hydrolysis may yield smaller peptide fragments, while oxidation could result in modified peptides with altered biological activity .
Scientific Research Applications
H-Thr-Phe-Arg-Gly-Ala-Pro-NH2 has a wide range of applications in scientific research:
Chemistry: Used as a model peptide for studying peptide synthesis and reactions.
Biology: Investigated for its role in activating protease-activated receptors and regulating hypertension.
Industry: Utilized in the development of peptide-based drugs and diagnostic tools.
Mechanism of Action
H-Thr-Phe-Arg-Gly-Ala-Pro-NH2 exerts its effects by activating protease-activated receptors (PARs), specifically PAR2 and PAR3. These receptors are involved in various physiological processes, including coagulation and inflammation. The peptide binds to these receptors, triggering a cascade of intracellular signaling pathways that regulate blood pressure and other functions .
Comparison with Similar Compounds
Similar Compounds
H-Tyr-Aib-Glu-Gly-Thr-Phe-Thr-Ser-Asp-Tyr-Ser-Ile-Aib-Leu-Asp-Lys-Ile-Ala-Gln: Another peptide with similar biological activity.
H-Pro-Gly-Arg-Tyr-NH2: A peptide with similar structural features and applications.
Uniqueness
H-Thr-Phe-Arg-Gly-Ala-Pro-NH2 is unique due to its specific sequence and ability to activate multiple protease-activated receptors. This makes it particularly valuable in research focused on cardiovascular diseases and hypertension .
Properties
IUPAC Name |
(2S)-1-[(2S)-2-[[2-[[(2S)-2-[[(2S)-2-[[(2S,3R)-2-amino-3-hydroxybutanoyl]amino]-3-phenylpropanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]acetyl]amino]propanoyl]pyrrolidine-2-carboxamide;2,2,2-trifluoroacetic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H46N10O7.C2HF3O2/c1-16(28(46)39-13-7-11-21(39)24(31)42)36-22(41)15-35-25(43)19(10-6-12-34-29(32)33)37-26(44)20(14-18-8-4-3-5-9-18)38-27(45)23(30)17(2)40;3-2(4,5)1(6)7/h3-5,8-9,16-17,19-21,23,40H,6-7,10-15,30H2,1-2H3,(H2,31,42)(H,35,43)(H,36,41)(H,37,44)(H,38,45)(H4,32,33,34);(H,6,7)/t16-,17+,19-,20-,21-,23-;/m0./s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
APYDYKYMTBBPKU-CCCCMXJKSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(C(=O)NC(CC1=CC=CC=C1)C(=O)NC(CCCN=C(N)N)C(=O)NCC(=O)NC(C)C(=O)N2CCCC2C(=O)N)N)O.C(=O)(C(F)(F)F)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]([C@@H](C(=O)N[C@@H](CC1=CC=CC=C1)C(=O)N[C@@H](CCCN=C(N)N)C(=O)NCC(=O)N[C@@H](C)C(=O)N2CCC[C@H]2C(=O)N)N)O.C(=O)(C(F)(F)F)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C31H47F3N10O9 |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
760.8 g/mol |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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